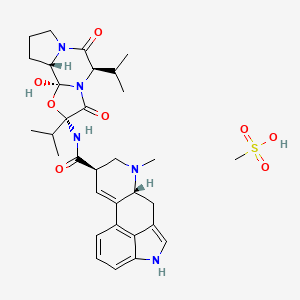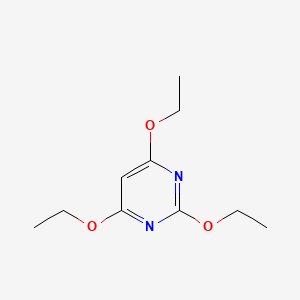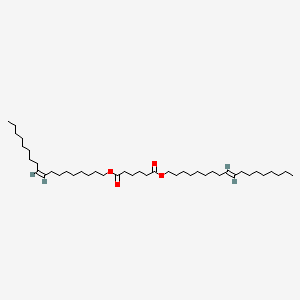
Dioleyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioleyl adipate is an ester derived from adipic acid and oleyl alcohol. It is a synthetic compound known for its excellent tribological properties, low volatility, high flash point, and low toxicity. Due to these properties, this compound is widely used in the lubricants industry, as well as in other applications such as plasticizers, food packaging, fragrances, perfumes, cosmetics, and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioleyl adipate is synthesized through the esterification of adipic acid and oleyl alcohol. This reaction can be catalyzed by both chemical and enzymatic catalysts. One common method involves the use of immobilized Candida antarctica lipase B in a solvent-free system. The optimal conditions for this reaction include a temperature of 60°C, a reaction time of 438 minutes, and an agitation speed of 500 rpm .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in a stirred-tank reactor. The process involves mixing adipic acid and oleyl alcohol in the presence of a catalyst, such as methanesulfonic acid or cation-exchange resins. The reaction is typically conducted at elevated temperatures to achieve high conversion yields .
Analyse Chemischer Reaktionen
Types of Reactions
Dioleyl adipate primarily undergoes esterification reactions. It can also participate in oxidation and hydrolysis reactions under specific conditions.
Common Reagents and Conditions
Esterification: Adipic acid and oleyl alcohol in the presence of a catalyst (e.g., methanesulfonic acid, cation-exchange resins).
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce adipic acid and oleyl alcohol.
Major Products Formed
Esterification: this compound.
Oxidation: Oxidized products such as carboxylic acids.
Hydrolysis: Adipic acid and oleyl alcohol.
Wissenschaftliche Forschungsanwendungen
Dioleyl adipate has a wide range of applications in scientific research:
Chemistry: Used as a synthetic lubricant base stock due to its excellent tribological properties and low volatility.
Medicine: Studied for its low toxicity and potential use in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of dioleyl adipate involves its interaction with various molecular targets and pathways. As a lubricant, it reduces friction between surfaces by forming a thin film that prevents direct contact. Its high flash point and low volatility contribute to its stability under high-temperature conditions. Additionally, its biodegradability makes it an environmentally friendly option for various applications .
Vergleich Mit ähnlichen Verbindungen
Dioleyl adipate can be compared with other adipate esters, such as dioctyl adipate and dibutyl adipate. While all these compounds share similar properties, this compound is unique due to its higher molecular weight and longer alkyl chains, which contribute to its superior tribological properties and lower volatility .
Similar Compounds
- Dioctyl adipate
- Dibutyl adipate
- Diethylhexyl adipate
These compounds are also used as plasticizers, lubricants, and in various industrial applications, but this compound stands out for its specific performance characteristics .
Eigenschaften
CAS-Nummer |
40677-77-8 |
|---|---|
Molekularformel |
C42H78O4 |
Molekulargewicht |
647.1 g/mol |
IUPAC-Name |
1-O-[(Z)-octadec-9-enyl] 6-O-[(E)-octadec-9-enyl] hexanedioate |
InChI |
InChI=1S/C42H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-41(43)37-33-34-38-42(44)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18+ |
InChI-Schlüssel |
QZULIRBSQUIUTA-YAFCTCPESA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



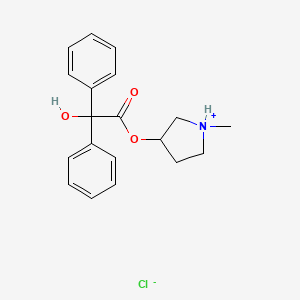
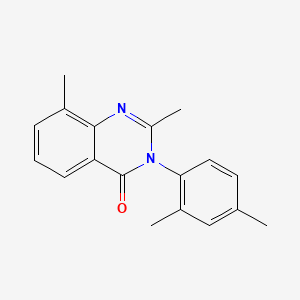
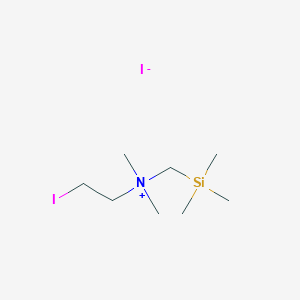
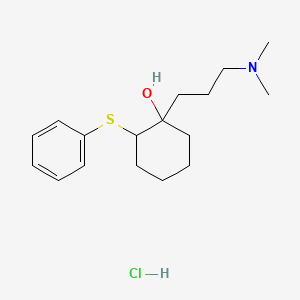
![N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine](/img/structure/B13741085.png)
![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)


![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
